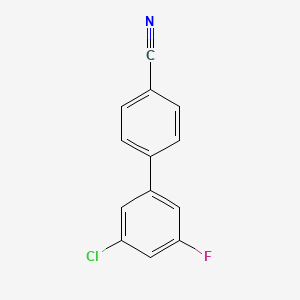

4-(3-Chloro-5-fluorophenyl)benzonitrile

Übersicht

Beschreibung

4-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a biphenyl derivative, characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a nitrile group on the other.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Chloro-5-fluorophenyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of derivatives with different substituents.

Reduction: Formation of 4-(3-chloro-5-fluorophenyl)benzylamine.

Oxidation: Formation of 4-(3-chloro-5-fluorophenyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

4-(3-Chloro-5-fluorophenyl)benzonitrile is identified as a significant compound in the development of selective modulators for various receptors. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications.

- Androgen Receptor Modulation : Research indicates that compounds similar to this compound can act as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their utility in treating androgen receptor-dependent conditions such as prostate cancer and benign prostatic hyperplasia. The ability to selectively modulate androgen receptors may provide a therapeutic advantage by minimizing side effects associated with traditional androgen therapies .

- P2X3 Receptor Antagonism : The compound's derivatives have shown promise as antagonists of the P2X3 receptor, which is implicated in pain signaling pathways. Such antagonists could be developed into analgesics for chronic pain management, representing a novel approach to pain therapy .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The methodologies typically include:

- Nitration and Halogenation : Starting from appropriate benzenoid precursors, nitration followed by halogenation can yield the desired phenolic structure. This process often requires careful control of reaction conditions to ensure selectivity and minimize by-products .

- Use of Catalysts : Catalytic methods are frequently employed to enhance the efficiency of the synthesis. Transition metal catalysts can facilitate reactions that form carbon-nitrogen bonds, essential for constructing the benzonitrile framework .

Case Studies and Research Findings

Case Study: Prostate Cancer Treatment

A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on prostate cancer cell lines. The mechanism was attributed to the compound's ability to inhibit androgen receptor signaling pathways, leading to reduced tumor growth in vivo models .

Case Study: Pain Management

In preclinical trials, compounds based on this compound were tested for their efficacy in treating neuropathic pain. These studies indicated that selective P2X3 receptor antagonists derived from this compound could provide effective pain relief without the side effects commonly associated with opioids .

Analytical Data

The following table summarizes key data regarding the applications and research findings related to this compound:

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of chloro and fluoro groups may enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-4-fluorobenzonitrile

- 4-Chloro-3-fluorobenzonitrile

- 3-Chloro-5-fluorobenzonitrile

Comparison: 4-(3-Chloro-5-fluorophenyl)benzonitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and physical properties compared to its similar compounds .

Biologische Aktivität

4-(3-Chloro-5-fluorophenyl)benzonitrile, also known by its chemical identifier, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core with a chloro and fluorine substitution on the phenyl ring, which can significantly influence its biological interactions. The presence of these halogen atoms often enhances the lipophilicity and metabolic stability of the compound.

Pharmacological Applications

- Anticancer Properties : Research has indicated that halogenated benzonitriles can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Anti-inflammatory Effects : Some derivatives of benzonitrile have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Neuropathic Pain Management : Compounds structurally related to this compound have been studied for their antagonistic effects on P2X3 receptors, which are implicated in pain sensation. These studies suggest that such compounds could provide relief in neuropathic pain models by enhancing mechanical withdrawal thresholds in animal studies .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation, such as phosphoinositide 3-kinase (PI3K) and cyclooxygenases (COX) .

- Receptor Modulation : The compound may act as an antagonist at certain receptors (e.g., P2X3), leading to altered signaling pathways associated with pain perception and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Pain Relief | P2X3 receptor antagonist effects | , |

Case Study: Anticancer Activity

In a study assessing the anticancer potential of halogenated benzonitriles, this compound was evaluated against several human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value demonstrating effective inhibition of cell growth. The mechanism was linked to cell cycle arrest and increased apoptosis markers .

Case Study: Neuropathic Pain Relief

A preclinical study explored the efficacy of this compound as a P2X3 receptor antagonist in models of neuropathic pain induced by nerve injury. The administration of the compound resulted in a statistically significant increase in pain threshold compared to control groups, suggesting its potential utility in managing chronic pain conditions .

Eigenschaften

IUPAC Name |

4-(3-chloro-5-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDWMQUVIBOKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742686 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237749-88-0 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.